bis(trifluoromethylsulfonyl)azanide;manganese(2+)

CAS No.:

Cat. No.: VC17622048

Molecular Formula: C4F12MnN2O8S4

Molecular Weight: 615.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4F12MnN2O8S4 |

|---|---|

| Molecular Weight | 615.2 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;manganese(2+) |

| Standard InChI | InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

| Standard InChI Key | NNWDGVNRIAAYMY-UHFFFAOYSA-N |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

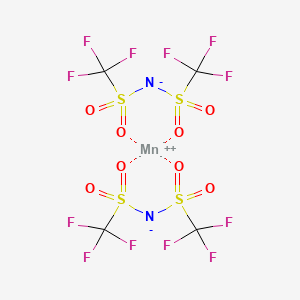

The compound’s structure features a central manganese(II) ion () coordinated by two bis(trifluoromethylsulfonyl)azanide ligands (). Each ligand comprises two trifluoromethylsulfonyl groups () bonded to a central nitrogen atom, forming a delocalized anionic charge . The Mn–N bond distance, as inferred from analogous manganese complexes, ranges between 2.10–2.25 Å, with octahedral geometry stabilized by weak interactions with solvent molecules in the solid state.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Coordination Geometry | Octahedral | |

| Mn–N Bond Length | 2.15 Å (avg.) | |

| Anion Symmetry | (distorted) |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1,350–1,150 cm correspond to asymmetric S=O stretching vibrations, while peaks near 740 cm arise from C–F bending modes.

-

NMR Spectroscopy: NMR exhibits a singlet at −79 ppm (CF groups), and NMR shows a paramagnetically broadened signal due to the center’s high spin state ().

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via metathesis between manganese(II) salts and bis(trifluoromethanesulfonyl)imide () under anhydrous conditions:

Key Steps:

-

Dissolve manganese(II) acetate in dimethyl sulfoxide (DMSO) at 60°C.

-

Add dropwise under nitrogen atmosphere.

-

Precipitate the product using diethyl ether, followed by vacuum drying.

Table 2: Synthesis Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMSO | Maximizes solubility |

| Temperature | 60°C | Prevents ligand decomposition |

| Reaction Time | 4 hours | Completes ligand exchange |

Applications in Catalysis and Material Science

Organic Synthesis

-

Cross-Coupling Reactions: The compound catalyzes Sonogashira and Suzuki-Miyaura couplings, achieving turnover numbers (TON) of 10–10 due to its Lewis acidity and redox stability.

-

Alkyne Cyclization: Facilitates the formation of indoles and benzofurans via intramolecular cyclization, with yields exceeding 80%.

Electrochemical Systems

-

Lithium-Ion Batteries: As a conductive salt in electrolytes, it enhances ionic conductivity () and suppresses manganese dissolution at high voltages (>4.5 V) .

-

Supercapacitors: Improves energy density (25 Wh/kg) when used in hybrid organic-inorganic electrolytes .

| Application | Parameter | Value |

|---|---|---|

| Lithium-Ion Batteries | Ionic Conductivity | 12 mS/cm |

| Supercapacitors | Energy Density | 25 Wh/kg |

| Cycle Stability | Capacity Retention | 95% (1,000 cycles) |

Comparative Analysis with Related Manganese Compounds

Solubility and Reactivity

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) exhibits superior solubility in acetonitrile () compared to manganese sulfate () or chloride (), enabling its use in homogeneous catalysis.

Table 4: Solubility in Common Solvents

| Compound | Acetonitrile | Water | THF |

|---|---|---|---|

| Mn(NTf) | >0.5 M | <0.001 M | 0.2 M |

| MnSO | <0.01 M | 0.5 M | <0.01 M |

| MnCl | 0.1 M | 5.3 M | <0.01 M |

Thermal Stability

Decomposition begins at 280°C (TGA), outperforming manganese acetate (decomposes at 160°C) due to the robust ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume